molecular formula C6H10O2 B568826 2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE CAS No. 1072-94-2

2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE

Cat. No.: B568826
CAS No.: 1072-94-2
M. Wt: 114.144
InChI Key: LWVRZPPVMAXVMJ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a molecular weight of 114.14 g/mol . This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to an acetaldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE can be synthesized through various methods. One common approach involves the oxidation of 2-(oxolan-3-yl)ethanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of furfural, followed by selective oxidation. This method allows for large-scale production with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: 2-(Oxolan-3-yl)acetic acid.

    Reduction: 2-(Oxolan-3-yl)ethanol.

    Substitution: Various substituted oxolane derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydrofuran-3-yl)acetaldehyde: Similar structure but with a different ring position.

    2-(Oxolan-2-yl)acetaldehyde: Similar structure but with the oxolane ring attached at a different carbon.

    2-(Oxolan-4-yl)acetaldehyde: Similar structure but with the oxolane ring attached at the fourth carbon.

Uniqueness

This compound is unique due to its specific ring position, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(oxolan-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-3-1-6-2-4-8-5-6/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVRZPPVMAXVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709101
Record name (Oxolan-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-94-2
Record name Tetrahydro-3-furanacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Oxolan-3-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxolan-3-yl)acetaldehyde
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